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Introduction
The reaction between propionyl chloride and phenols is a versatile and fundamental

transformation in organic synthesis, pivotal in the development of new pharmaceuticals and

functional materials. This reaction can proceed through two primary, competing pathways: O-

acylation to form phenyl esters and C-acylation (a Friedel-Crafts reaction) to yield hydroxyaryl

ketones.[1] The selectivity between these pathways is highly dependent on the reaction

conditions, particularly the choice of catalyst. Understanding and controlling this selectivity is

crucial for synthetic chemists. These application notes provide a detailed overview of the

mechanisms, experimental protocols, and data for both reaction pathways.

Reaction Mechanisms
The reaction of propionyl chloride with phenols can be directed towards either O-acylation or

C-acylation, each with a distinct mechanism.

O-Acylation: Nucleophilic Acyl Substitution
O-acylation is a nucleophilic acyl substitution reaction that results in the formation of a phenyl

ester, in this case, phenyl propionate.[1] This pathway is generally favored under neutral or

basic conditions. The reaction proceeds via the attack of the nucleophilic phenolic oxygen on

the electrophilic carbonyl carbon of propionyl chloride. The presence of a base, such as
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pyridine or triethylamine, can enhance the nucleophilicity of the phenol by deprotonating the

hydroxyl group, thus accelerating the reaction.
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Figure 1. O-Acylation of Phenol with Propionyl Chloride.

C-Acylation: Friedel-Crafts Acylation
C-acylation of phenols with propionyl chloride is a type of electrophilic aromatic substitution

known as the Friedel-Crafts acylation.[2] This reaction introduces a propionyl group onto the

aromatic ring, typically at the ortho and para positions relative to the hydroxyl group, to form

hydroxypropiophenones.[3] This pathway requires a Lewis acid catalyst, such as aluminum

chloride (AlCl₃), to generate a highly electrophilic acylium ion.[4] The reaction is often carried

out at elevated temperatures. It is important to note that the initially formed O-acylated product

can rearrange to the more thermodynamically stable C-acylated product under Friedel-Crafts

conditions, a process known as the Fries rearrangement.[5]
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Figure 2. C-Acylation of Phenol with Propionyl Chloride.

Experimental Protocols
Below are detailed protocols for both O-acylation and C-acylation of phenols with propionyl
chloride.

Protocol 1: O-Acylation for the Synthesis of Phenyl
Propionate
Objective: To synthesize phenyl propionate via base-catalyzed O-acylation of phenol.

Materials:

Phenol (1.0 eq.)

Propionyl chloride (1.1 eq.)

Pyridine or Triethylamine (1.2 eq.)

Dichloromethane (DCM) or Diethyl ether
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1 M HCl solution

Saturated NaHCO₃ solution

Brine

Anhydrous MgSO₄ or Na₂SO₄

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser,

separatory funnel)

Magnetic stirrer and hotplate

Experimental Workflow:
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Figure 3. Workflow for O-Acylation of Phenol.
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Procedure:

In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq.) and

pyridine or triethylamine (1.2 eq.) in anhydrous dichloromethane.

Cool the mixture to 0 °C using an ice bath.

Slowly add propionyl chloride (1.1 eq.) dropwise to the stirred solution.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography

(TLC).

Upon completion, quench the reaction by adding 1 M HCl solution.

Transfer the mixture to a separatory funnel and separate the layers.

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

The crude phenyl propionate can be purified by vacuum distillation or column

chromatography.

Protocol 2: C-Acylation for the Synthesis of
Hydroxypropiophenones (via Fries Rearrangement)
Objective: To synthesize ortho- and para-hydroxypropiophenones from phenyl propionate.

Materials:

Phenyl propionate (1.0 eq.)

Anhydrous aluminum chloride (AlCl₃) (2.8 moles per 2.5 moles of ester)[3]

Carbon disulfide (CS₂) or nitrobenzene (as solvent)
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Concentrated HCl

Ice

Standard glassware for anhydrous reactions (three-necked flask, reflux condenser,

mechanical stirrer, dropping funnel)
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Figure 4. Workflow for C-Acylation of Phenol.
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Procedure:[3]

In a three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser,

and a dropping funnel, place anhydrous aluminum chloride (2.8 moles).

Add carbon disulfide (400 cc for 2.8 moles of AlCl₃) to the flask.[3]

Through the dropping funnel, slowly add phenyl propionate (2.5 moles) to the stirred

suspension. The reaction is exothermic and will cause the carbon disulfide to reflux.[3]

After the initial reaction subsides, heat the mixture in a water bath at 45-50 °C for about 3

hours, or until the evolution of hydrogen chloride gas ceases.[3]

Distill off the carbon disulfide.

Heat the residue in an oil bath at 130-135 °C for 3-4 hours.[3]

Allow the reaction mixture to cool and then decompose the aluminum complex by slowly

adding a mixture of concentrated HCl and crushed ice.

The solid p-hydroxypropiophenone can be collected by filtration and recrystallized from

methanol.[3]

The oily filtrate, containing the o-hydroxypropiophenone, can be treated with 10% sodium

hydroxide solution, extracted with ether to remove non-phenolic products, and then acidified

with hydrochloric acid to precipitate the o-isomer, which can be purified by distillation.[3]

Data Presentation
Quantitative Data on the Propionylation of Phenol
The following table summarizes representative yields for the C-acylation of phenol with

propionyl chloride under various conditions.
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Catalyst Solvent
Temperat
ure (°C)

Time (h)
Product(s
)

Yield (%)
Referenc
e

AlCl₃
Carbon

Disulfide
130-135 3-4

o-

hydroxypro

piophenon

e

32-35 [3]

p-

hydroxypro

piophenon

e

45-50 [3]

Zeolite H-

beta
None 140 4

Phenyl

propionate
~32

2-

hydroxypro

piophenon

e & 4-

hydroxypro

piophenon

e

increases

with time

Spectroscopic Data for Key Products
The identification of the reaction products is confirmed through spectroscopic analysis.

Table 2: ¹H NMR Spectral Data (δ in ppm)[6]
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Compound -CH₃ (t) -CH₂- (q)
Aromatic
Protons (m)

-OH (s) Reference

Phenyl

Propionate
1.25 2.61 7.05-7.40 - [7]

2'-

Hydroxypropi

ophenone

1.23 3.05 6.85-7.85 12.1 [6]

3'-

Hydroxypropi

ophenone

1.19 2.93 6.90-7.50 9.6 (broad) [6]

4'-

Hydroxypropi

ophenone

1.20 2.95
6.90 (d), 7.90

(d)
9.9 (broad) [6][8]

Table 3: ¹³C NMR Spectral Data (δ in ppm)[6]

Compound C=O -CH₂- -CH₃
Aromatic
Carbons

Reference

Phenyl

Propionate
173.1 27.7 9.1

121.6, 125.7,

129.3, 150.9

2'-

Hydroxypropi

ophenone

204.5 31.5 8.4

118.5, 118.8,

119.5, 130.0,

136.2, 162.5

[6]

3'-

Hydroxypropi

ophenone

199.5 32.0 8.6

114.9, 120.9,

121.3, 129.8,

138.5, 158.1

[9]

4'-

Hydroxypropi

ophenone

200.5 31.2 8.3
115.6, 130.3,

131.5, 161.9
[10]

Conclusion
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The reaction of propionyl chloride with phenols offers two distinct synthetic routes leading to

valuable chemical entities. O-acylation provides a straightforward method for the synthesis of

phenyl esters, while C-acylation, often via the Fries rearrangement, yields important

hydroxypropiophenone intermediates. The choice of reaction conditions, particularly the

presence or absence of a Lewis acid catalyst, is the critical factor in determining the reaction

outcome. The protocols and data presented herein provide a comprehensive guide for

researchers in the successful application of these reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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